5-Ethoxy-2-methylphenol

Descripción general

Descripción

It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Ethoxy-2-methylphenol can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of an aryl halide with an ethoxy group. This reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Ethoxy-2-methylphenol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated compounds.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

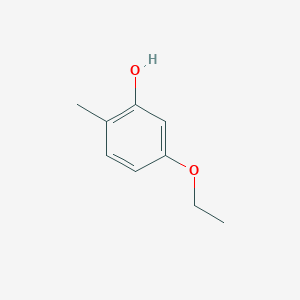

5-Ethoxy-2-methylphenol possesses the molecular formula and is characterized by an ethoxy group and a methyl group attached to a phenolic structure. Its unique chemical properties allow it to participate in various reactions, making it a valuable compound in research and industry .

Pharmaceutical Applications

The potential of this compound in pharmaceuticals is significant, particularly due to its biological activities. Here are some key applications:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties, making them candidates for drug development aimed at treating infections.

- Antioxidant Properties : The compound's phenolic structure contributes to its antioxidant capabilities, which are beneficial for preventing oxidative stress-related diseases .

- Drug Delivery Systems : The compound can be utilized in the formulation of nanoparticles for targeted drug delivery, enhancing the bioavailability of therapeutic agents .

Materials Science Applications

In materials science, this compound is explored for its role in developing functional materials:

- Polymer Synthesis : It can serve as a monomer in the synthesis of polymers with specific functionalities, such as improved thermal stability and mechanical properties .

- Coatings and Adhesives : The compound's adhesive properties make it suitable for use in coatings that require durability and resistance to environmental factors .

Nanotechnology Applications

The integration of this compound into nanotechnology has opened new avenues for research:

- Nanoparticle Synthesis : The compound is used in the synthesis of polyphenol-containing nanoparticles, which have applications in bioimaging and therapeutic delivery systems due to their biocompatibility and multifunctionality .

- Surface Modification : Its ability to form metal-polyphenol networks allows for innovative surface modifications that enhance the properties of various materials used in biomedical applications .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Ethoxy group enhances solubility |

| 2-Ethoxy-4-methylphenol | Structure | Similar biological activities but different positioning |

| 4-Methoxy-3-methylphenyl | Structure | Different functional groups affecting reactivity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antibacterial agent in pharmaceutical formulations.

- Nanoparticle Development : Research focused on synthesizing nanoparticles using this compound demonstrated successful encapsulation of drugs, enhancing their stability and release profiles. These nanoparticles showed promise for targeted cancer therapy.

- Polymer Applications : A case study on the use of this compound in polymer synthesis highlighted its effectiveness in creating thermally stable materials suitable for industrial applications.

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-2-methylphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and microbial processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-5-methylphenol:

Thymol: Another phenolic compound with similar antimicrobial and antioxidant properties.

Uniqueness

5-Ethoxy-2-methylphenol is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties compared to its analogs. This makes it particularly valuable in certain applications where these properties are advantageous .

Actividad Biológica

5-Ethoxy-2-methylphenol, also known by its CAS number 90534-24-0, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview

This compound is used in various industries, including food, cosmetics, and pharmaceuticals, due to its unique chemical properties. It is primarily recognized for its antioxidant and antimicrobial activities, which are critical in mitigating oxidative stress and combating microbial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells. Phenolic compounds are known to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Interaction : It interacts with various enzymes, particularly cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can influence the pharmacokinetics of other compounds.

- Cell Signaling Modulation : this compound can modulate cell signaling pathways by affecting transcription factors and gene expression. This modulation can lead to changes in cellular metabolism and function.

| Property | Description |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.25 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Relatively stable under standard laboratory conditions but degrades over time |

Cellular Effects

In laboratory studies, the effects of this compound on cells have been observed to vary based on dosage:

- Low Doses : Minimal effects on cellular function.

- High Doses : Significant biochemical changes, including potential hepatotoxicity and increased oxidative stress.

Case Studies

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced lipid peroxidation in liver cells exposed to oxidative stress. The compound's IC50 value was found to be lower than that of some commonly used antioxidants.

- Antimicrobial Properties : Research indicated that this compound exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Well absorbed in the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Propiedades

IUPAC Name |

5-ethoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRIAYQDHYBINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729794 | |

| Record name | 5-Ethoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90534-24-0 | |

| Record name | 5-Ethoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.